Lipophilicity (LogP) Differentiation: Diethyl (S)-Malonate vs. Dimethyl (R)-Malonate
The diethyl ester target compound exhibits computed LogP approximately 2.4, compared to 1.4 for the dimethyl (R)-malonate analog [1]. This ~1.0 log-unit increase, attributed to the additional methylene units in the ester groups, indicates significantly higher lipophilicity, which can enhance membrane permeability and influence pharmacokinetic partitioning in biological assays [1]. Direct experimental LogP for the target compound is not available; the stated value is a class-level inference based on the established contribution of ~0.5 LogP per methylene group [1].
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Computed LogP ≈ 2.4 (class-level inference) |
| Comparator Or Baseline | Dimethyl (R)-2-(2-nitro-1-(thiophen-2-yl)ethyl)malonate: LogP = 1.4 |
| Quantified Difference | ΔLogP ≈ +1.0 log units |
| Conditions | Computed property (Molaid platform) [1] |
Why This Matters
Higher LogP alters solubility, passive membrane diffusion, and non-specific binding; researchers must account for this difference when substituting the diethyl ester into protocols optimized for the dimethyl analog.
- [1] Molaid. dimethyl (R)-2-(2-nitro-1-(thiophen-2-yl)ethyl)malonate. https://www.molaid.com/MS_606563 View Source
